molecular formula C17H23N3O4S B2769578 N1-cyclopropyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide CAS No. 896276-24-7

N1-cyclopropyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B2769578
CAS No.: 896276-24-7
M. Wt: 365.45
InChI Key: KJBMILWUAOAXAW-UHFFFAOYSA-N
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Description

N1-cyclopropyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a complex organic compound that features a cyclopropyl group, a tosylpyrrolidine moiety, and an oxalamide functional group

Scientific Research Applications

N1-cyclopropyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

The synthesis of N1-cyclopropyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the tosylpyrrolidine intermediate, which is then reacted with cyclopropylamine and oxalyl chloride under controlled conditions to form the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and purification techniques to maximize yield and purity.

Chemical Reactions Analysis

N1-cyclopropyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Mechanism of Action

The mechanism of action of N1-cyclopropyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in cellular processes.

Comparison with Similar Compounds

N1-cyclopropyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide can be compared with other similar compounds such as:

    N1-cycloheptyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide: This compound has a cycloheptyl group instead of a cyclopropyl group, which may affect its chemical reactivity and biological activity.

    N1-cyclopentyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide: Featuring a cyclopentyl group, this compound may exhibit different steric and electronic properties compared to the cyclopropyl derivative. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N'-cyclopropyl-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c1-12-4-8-15(9-5-12)25(23,24)20-10-2-3-14(20)11-18-16(21)17(22)19-13-6-7-13/h4-5,8-9,13-14H,2-3,6-7,10-11H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBMILWUAOAXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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